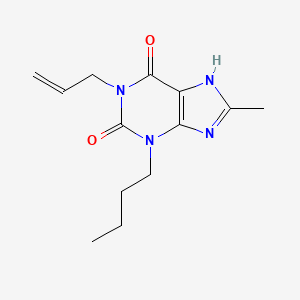
1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione is an organic compound belonging to the class of xanthines. Xanthines are purine derivatives characterized by a ketone group conjugated at carbons 2 and 6 of the purine moiety . The molecular formula of this compound is C13H18N4O2, and it has a molecular weight of 262.31 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The reaction conditions often include the use of alkyl halides and a base to facilitate the alkylation process. For example, the reaction of 8-methylxanthine with allyl bromide and butyl bromide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and bases (e.g., sodium hydroxide) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as adenosine receptors and enzymes. The compound acts as an antagonist of adenosine receptors, leading to the inhibition of adenosine-mediated signaling pathways. This results in various physiological effects, including increased neurotransmitter release and enhanced cognitive function . Additionally, the compound may inhibit enzymes such as phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) and subsequent physiological responses .
Vergleich Mit ähnlichen Verbindungen
1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other xanthine derivatives, such as:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects on the central nervous system.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant and diuretic effects.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
The uniqueness of this compound lies in its specific alkyl substitutions, which confer distinct chemical and biological properties compared to other xanthine derivatives .
Eigenschaften
CAS-Nummer |
81250-14-8 |
|---|---|
Molekularformel |
C13H18N4O2 |
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
3-butyl-8-methyl-1-prop-2-enyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H18N4O2/c1-4-6-8-16-11-10(14-9(3)15-11)12(18)17(7-5-2)13(16)19/h5H,2,4,6-8H2,1,3H3,(H,14,15) |
InChI-Schlüssel |
QBFREJBHQYIGDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CC=C)NC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















